3-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
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Overview
Description
(3-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound that features a combination of nitrophenyl, methyl, and pyrroloquinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:
Nitration: Introduction of the nitro group into the phenyl ring.
Esterification: Formation of the ester bond between the benzoic acid derivative and the alcohol group.
Cyclization: Formation of the pyrroloquinoline core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or hydroxyl groups.
Scientific Research Applications
(3-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (3-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-nitrophenyl 3-methylbenzoate
- 3-Methyl-4-nitrophenyl 3-methoxybenzoate
Uniqueness
Compared to similar compounds, (3-NITROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure provides a versatile platform for further chemical modifications and functional studies.
Properties
Molecular Formula |
C27H19N3O6 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(3-nitrophenyl)methyl 4-methyl-3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C27H19N3O6/c1-15-10-11-18(27(33)36-14-17-6-5-7-19(12-17)30(34)35)13-22(15)29-25(31)23-16(2)28-21-9-4-3-8-20(21)24(23)26(29)32/h3-13H,14H2,1-2H3 |
InChI Key |
IRGMPHJOFPMHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C |
Origin of Product |
United States |
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